molecular formula C12H12FN3 B14911413 6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine

6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine

Cat. No.: B14911413
M. Wt: 217.24 g/mol
InChI Key: TXJOPJZYSADDKJ-UHFFFAOYSA-N
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Description

6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction of polyfluoropyridines. For example, N-ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by reacting with anhydrous ammonia gas in acetonitrile at 0°C .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale nucleophilic substitution reactions. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of fluorinated chemicals .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted pyridines with different functional groups.

Scientific Research Applications

6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can modulate various biochemical pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-N-methylpyridin-2-amine: Another fluorinated pyridine with similar properties.

    2,3,4,5-Tetrafluoropyridine: A highly fluorinated pyridine with different reactivity.

    2-Fluoropyridine: A simpler fluorinated pyridine with fewer fluorine atoms.

Uniqueness

6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine, also referred to by its CAS number 1333514-25-2, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H13FN2
  • Molecular Weight : 228.25 g/mol
  • CAS Number : 1333514-25-2

Mechanisms of Biological Activity

Research indicates that pyridine derivatives, including this compound, often exhibit a range of biological activities, particularly in the areas of oncology and neurology. The following mechanisms have been identified:

  • Anticancer Activity :
    • Compounds with similar structures have shown potential anticancer effects through various mechanisms such as inducing apoptosis and inhibiting tumor cell proliferation. For instance, studies have demonstrated that modifications in the pyridine ring can enhance cytotoxicity against specific cancer cell lines like FaDu hypopharyngeal tumor cells .
  • Neurological Effects :
    • Pyridine derivatives are known to interact with neurotransmitter systems. Specifically, they may act as allosteric modulators at metabotropic glutamate receptors (mGluRs), which are implicated in several CNS disorders .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
6-Fluoro-N-(3-methylpyridin-2-yl)methyl)pyridin-2-amineAnticancerInduces apoptosis in cancer cells
6-Fluoro-pyridine derivativesNeurological ModulationAllosteric modulation of mGluR5
N-benzylpiperidine derivativesCholinesterase InhibitionInhibits cholinesterase and monoamine oxidase B

Case Studies

  • Anticancer Research :
    • A study focusing on a series of pyridine derivatives found that structural modifications significantly impacted their anticancer properties. The introduction of fluorine atoms enhanced the binding affinity to target proteins involved in cancer progression .
  • Neurological Applications :
    • Research on mGluR5 antagonists has highlighted the potential for compounds like this compound to provide therapeutic benefits for anxiety disorders and schizophrenia through modulation of glutamate signaling pathways .

Properties

Molecular Formula

C12H12FN3

Molecular Weight

217.24 g/mol

IUPAC Name

6-fluoro-N-[(3-methylpyridin-2-yl)methyl]pyridin-2-amine

InChI

InChI=1S/C12H12FN3/c1-9-4-3-7-14-10(9)8-15-12-6-2-5-11(13)16-12/h2-7H,8H2,1H3,(H,15,16)

InChI Key

TXJOPJZYSADDKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CNC2=NC(=CC=C2)F

Origin of Product

United States

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